molecular formula C11H14BrN B3029667 N-Cyclopentyl-4-bromoaniline CAS No. 742677-14-1

N-Cyclopentyl-4-bromoaniline

Cat. No. B3029667
CAS RN: 742677-14-1
M. Wt: 240.14 g/mol
InChI Key: GSVCWCORWASQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Cyclopentyl-4-bromoaniline” is a chemical compound with the molecular formula C11H14BrN . It is a derivative of aniline where a bromine atom is substituted at the 4th position of the aniline molecule .


Synthesis Analysis

The synthesis of “N-Cyclopentyl-4-bromoaniline” involves several steps. The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom . This process is achieved under exceptionally mild conditions, utilizing methyllithium as a deprotonating agent to activate the aniline nitrogen for subsequent reaction with the TBS-Cl (tert-butylsilyl chloride) .


Molecular Structure Analysis

The molecular structure of “N-Cyclopentyl-4-bromoaniline” consists of a cyclopentyl group attached to an aniline molecule at the nitrogen atom, and a bromine atom attached at the 4th position of the aniline molecule .


Chemical Reactions Analysis

“N-Cyclopentyl-4-bromoaniline” can be used in various chemical reactions. For instance, it can serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Cyclopentyl-4-bromoaniline” include its molecular weight, density, melting point, boiling point, and other related properties .

Mechanism of Action

The mechanism of action of “N-Cyclopentyl-4-bromoaniline” in chemical reactions involves its participation as a substrate in various reactions. For example, in Heck cross-coupling reactions, it reacts with vinyl derivatives to form carbon-carbon (C-C) bonds .

Safety and Hazards

“N-Cyclopentyl-4-bromoaniline” is considered hazardous. It is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of “N-Cyclopentyl-4-bromoaniline” could involve its use in the synthesis of various organic molecules through catalytic processes . It could also be used in the preparation of monobrominated biphenyl via the Gomberg-Bachmann reaction .

properties

IUPAC Name

4-bromo-N-cyclopentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVCWCORWASQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651458
Record name 4-Bromo-N-cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-4-bromoaniline

CAS RN

742677-14-1
Record name 4-Bromo-N-cyclopentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.